PM-toxin B
Description
Contextualization of Host-Specific Toxins in Phytopathology
Host-selective toxins are key virulence factors in numerous plant diseases. cirad.froup.com Unlike non-host-selective toxins, which may simply intensify symptoms, HSTs are often essential for the pathogen to cause disease on its specific host. cirad.fr The interaction between HST-producing pathogens and their hosts often deviates from the classic gene-for-gene model, where plant resistance genes recognize pathogen avirulence genes. cirad.fr In HST-mediated diseases, the toxin itself can be considered an "agent of compatibility" as it triggers host cell death, which benefits the pathogen. cirad.fr This programmed cell death, while a resistance mechanism in other plant-pathogen interactions (hypersensitive response), is a causal factor of the disease in the case of HSTs. cirad.fr
HSTs are chemically diverse, including cyclic peptides, terpenoids, and polyketides, and are typically low-molecular-weight secondary metabolites synthesized by large enzymatic complexes. cirad.fr The study of HSTs provides valuable insights into the biochemical and physiological basis of plant disease, offering avenues for understanding host-pathogen interactions and potentially developing strategies for disease management. jabonline.inannualreviews.org
Significance of PM-Toxin B as a Research Model
This compound is a significant research model within the study of HSTs due to its association with Southern corn leaf blight (SCLB), a devastating disease of maize caused by the fungal pathogen Phyllosticta maydis. jabonline.inrsc.orgnih.gov Phyllosticta zeae-maydis, a fungus with the same biological specificity, also produces PM-toxin. jabonline.innih.gov PM-toxin, including this compound, is a host-selective polyketide toxin required for the supervirulence of these pathogens on maize with Texas male-sterile cytoplasm (Tms-corn). jabonline.inrsc.orgnih.gov
The selective toxicity of this compound towards Tms-corn, even at very low concentrations, makes it a powerful tool for investigating the molecular mechanisms underlying host specificity and susceptibility in plants. tandfonline.com Research using this compound has contributed to understanding how these toxins interact with host cells, particularly mitochondria, and the structural features of the toxin that are crucial for its activity. nih.govtandfonline.comtandfonline.com The study of this compound, alongside other corn HSTs like HMT-toxin produced by Helminthosporium maydis race T, has been instrumental in elucidating the complex interplay between pathogen-produced molecules and host plant responses. rsc.orgcore.ac.uk
Historical Overview of this compound Discovery and Early Research
The discovery of PM-toxin is closely linked to the severe outbreak of Southern corn leaf blight in the United States in 1970, which was primarily caused by Cochliobolus heterostrophus race T producing T-toxin. jabonline.inrsc.orgnih.gov Coincidentally, Phyllosticta zeae-maydis, producing PM-toxin, also appeared with the same host specificity for Tms-corn. jabonline.innih.gov This association spurred research into the toxins produced by Phyllosticta maydis.
Early research focused on isolating and characterizing the toxic compounds responsible for the symptoms observed in susceptible maize. PM-toxin was identified as a mixture of biogenetically related compounds, with this compound being one of the four major components isolated and characterized. rsc.orgtandfonline.com These toxins were found to be linear polyketides with phytotoxicity towards susceptible corn varieties and their mitochondria. rsc.orgnih.gov
The selective damage caused by PM-toxin to mitochondria from susceptible corn, but not resistant corn, at low concentrations provided early evidence for its host-specific mode of action. tandfonline.comnih.gov The unique chemical structures of the PM-toxins, characterized as linear C33 and C35 compounds containing distinctive β-ketol structures, attracted significant attention from both biologists and synthetic chemists. rsc.org Early synthetic efforts, such as the synthesis of a stereoisomeric mixture of this compound, further confirmed the proposed structure and facilitated investigations into the toxin's biological activities. tandfonline.com
Research into this compound continues to provide valuable insights into the mechanisms of host-selective toxicity and the evolution of virulence in plant pathogens. nih.govtandfonline.comtandfonline.com
Data Tables
While detailed quantitative data tables were not extensively provided in the search results, the following summarizes key characteristics and research findings related to this compound:
| Feature | Description | Source(s) |
| Producing Organism(s) | Phyllosticta maydis, Phyllosticta zeae-maydis | jabonline.inrsc.orgnih.gov |
| Host Specificity | Maize with Texas male-sterile cytoplasm (Tms-corn) | rsc.orgnih.govtandfonline.com |
| Chemical Class | Linear polyketide | rsc.orgnih.gov |
| Role in Pathogenesis | Host-selective toxin, required for supervirulence on susceptible maize | jabonline.inrsc.orgnih.gov |
| Target in Host Cells | Mitochondria | nih.govtandfonline.comcore.ac.uk |
| Effect on Susceptible Host | Induces symptoms of Southern corn leaf blight, causes mitochondrial damage | rsc.orgtandfonline.comnih.gov |
Detailed Research Findings
Detailed research findings on this compound highlight its potent and selective activity. This compound, as part of the PM-toxin complex, selectively damages corn with Texas male-sterile cytoplasm at concentrations as low as 10-9 to 10-8 M, while having no significant effect on corn with normal fertile cytoplasm even at much higher concentrations (10-5 M). tandfonline.com Studies have shown that PM-toxins, including this compound, exhibit phytotoxicity towards tissues and mitochondria isolated from susceptible corn varieties. nih.govtandfonline.com
Research into the structure-activity relationships of PM-toxins and their analogues has revealed important structural requirements for high host-specific toxicity. tandfonline.comtandfonline.com For instance, studies comparing the activity of synthetic analogues with modifications to the carbon chain skeleton have demonstrated the significance of the specific linear polyketide structure for potent biological activity. tandfonline.com Conformational studies suggest that PM-toxins may adopt specific complex conformations, such as helix or hairpin forms, which are more involved than simple ring-like structures, to exert their toxic effects. tandfonline.comoup.com
While the exact mode of action at the molecular level is still under investigation, the primary target appears to be mitochondria in susceptible host cells. nih.govtandfonline.comcore.ac.uk Research involving labeled toxin analogues has been used to study their binding to mitochondria from both susceptible and resistant maize, suggesting that while classical receptor sites may be involved, other molecular interactions could also play a role in toxicity and specificity. core.ac.uk
Properties
CAS No. |
87879-56-9 |
|---|---|
Molecular Formula |
C33H62O8 |
Molecular Weight |
586.8 g/mol |
IUPAC Name |
(6R,14R,22R,30R,32S)-6,14,22,30,32-pentahydroxytritriacontane-8,16,24-trione |
InChI |
InChI=1S/C33H62O8/c1-3-4-8-15-28(36)23-29(37)18-11-6-12-19-32(40)25-33(41)21-14-7-13-20-31(39)24-30(38)17-10-5-9-16-27(35)22-26(2)34/h26-28,31-32,34-36,39-40H,3-25H2,1-2H3/t26-,27+,28+,31+,32+/m0/s1 |
InChI Key |
ISDLLJGHFWSQQK-ZHTCHCOESA-N |
SMILES |
CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(C)O)O)O)O)O |
Isomeric SMILES |
CCCCC[C@H](CC(=O)CCCCC[C@H](CC(=O)CCCCC[C@H](CC(=O)CCCCC[C@H](C[C@H](C)O)O)O)O)O |
Canonical SMILES |
CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(C)O)O)O)O)O |
Other CAS No. |
87879-56-9 |
Origin of Product |
United States |
Biological Origin and Ecological Niche of Pm Toxin B Production
Identification of the Producing Organism: Phyllosticta maydis (Syn. Didymella zeae-maydis)
PM-toxin is isolated from the corn pathogen Phyllosticta maydis. doe.govdoe.gov The fungus responsible for the production of PM-toxin B has been identified under several names throughout taxonomic revisions. Its currently preferred name is Didymella maydis. researchgate.netmetabolomicsworkbench.org Historically, it was known as Phyllosticta maydis and Mycosphaerella zeae-maydis. nih.govnih.govwikipedia.orguni-goettingen.demetabolomicsworkbench.org Phyllosticta maydis was designated as the incitant of yellow leaf blight of maize in 1971. uni-goettingen.dedoe.govuni-goettingen.demetabolomicsworkbench.org The taxonomic classification places this fungus within the Kingdom Fungi, Phylum Ascomycota, Class Dothideomycetes, Order Pleosporales, and Family Didymellaceae. uni-goettingen.demetabolomicsworkbench.org
Host Specificity in Plant-Pathogen Interactions
PM-toxin is classified as a host-specific toxin (HST). doe.govdoe.gov Host-specific phytotoxins are active only towards plants that are hosts of the toxin-producing fungi and are considered essential for pathogenicity. The production of HSTs is a strategy employed by certain plant pathogenic fungi to increase their pathogenic fitness and extend their host range to specific species or genotypes of crop plants. PM-toxin selectively damages only corn. doe.gov
Specificity Towards Texas Male-Sterile Cytoplasm Corn
A key characteristic of this compound is its high specificity towards corn varieties containing the Texas male-sterile cytoplasm (Tcms). doe.gov This selective toxicity means that this compound affects susceptible corn with Tcms but not resistant corn with non-sterile or normal (N) cytoplasm at the same concentrations. doe.gov The basis for this specificity lies in the presence of the Urf13 protein in the inner mitochondrial membrane of Tcms corn, which serves as the target for PM-toxin. This interaction disrupts mitochondrial function, leading to cell death and disease symptoms in susceptible plants. The host specificity of PM-toxin is strikingly similar to that of T-toxin, another polyketide secondary metabolite produced by Cochliobolus heterostrophus race T, the causal agent of Southern Corn Leaf Blight. nih.govwikipedia.org
Research findings have demonstrated this host specificity through bioassays. For instance, culture filtrates from Phyllosticta maydis isolates pathogenic to corn selectively inhibited root growth and shoot development of P. maydis-susceptible corn (containing Tcms) more than that of P. maydis-resistant corn (containing N cytoplasm). Culture filtrate from a non-pathogenic fungus, P. zeae, did not exhibit this selective inhibition.
The following table illustrates the effect of culture filtrate from Phyllosticta maydis (PM) or P. zeae (PZ) on root growth of corn cultivars with different cytoplasms:
| Cultivar | Cytoplasm | Disease Reaction | Root Growth Control (cm) | % Inhibition at 1:50 dilution (PM) | % Inhibition at 1:50 dilution (PZ) |
| Pa33 T | T | S | 13 | 77 | 29 |
| Pa33 N | N | R | 13 | 46 | 29 |
| W182B T | T | S | 15 | 77 | 15 |
| W182B N | N | R | 15 | 54 | 9 |
| M3 T | T | S | 16 | 64 | 4 |
| Pa33 x D410 N | N | R | - | 40 | 0 |
*Disease reaction rated on a 1 (no symptoms) to 5 (severe leaf blight) scale; S: Susceptible, R: Resistant. *% Inhibition calculated compared to control.
This data indicates that at a 1:50 dilution, the P. maydis filtrate significantly inhibited root growth in susceptible (T) lines compared to resistant (N) lines, while the P. zeae filtrate showed less differential effect.
Environmental and Physiological Factors Influencing this compound Elaboration by the Fungus
The production of secondary metabolites by fungi, including toxins, is known to be highly dependent on the physiological or morphological stage of the fungus and the environmental conditions under which it is grown. While specific detailed research findings solely focused on the environmental and physiological factors directly influencing this compound elaboration by Phyllosticta maydis are limited in the provided sources, general information about the fungus's growth conditions can provide some context.
Further detailed research is needed to fully elucidate the specific environmental cues and physiological states that optimize or regulate the biosynthesis and elaboration of this compound by Phyllosticta maydis.
Biosynthesis and Metabolic Pathways of Pm Toxin B
Polyketide Nature of PM-Toxin B Biosynthesis
This compound is a member of the polyketide family of natural products. nih.govnih.gov Polyketides are a diverse group of secondary metabolites synthesized through the repeated condensation of small carboxylic acid units, in a process that mirrors fatty acid synthesis. nih.gov The backbone of this compound is a long, linear poly-β-ketol chain, characteristic of polyketide structures. jabonline.inoup.com The production of this carbon chain is the central process in the toxin's biosynthesis.
The biosynthesis of polyketides is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov These enzymes are modular assembly lines that construct the polyketide chain in a stepwise manner. Fungal PKSs are typically classified as Type I, where multiple catalytic domains are integrated into a single large polypeptide. nih.gov
Each module within a Type I PKS is responsible for one cycle of chain elongation and contains a set of core domains:
β-ketosynthase (KS): Catalyzes the condensation reaction, extending the polyketide chain. nih.gov
Acyl-transferase (AT): Selects and loads the correct extender unit (typically malonyl-CoA) onto the enzyme. nih.gov
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and facilitates its movement between the various active sites of the enzyme. nih.gov
In addition to these core domains, PKSs involved in producing reduced polyketides like this compound also contain processing domains that modify the β-keto group after each condensation step. These include:
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.
Dehydratase (DH): Removes a water molecule to form a double bond.
Enoyl Reductase (ER): Reduces the double bond to form a saturated carbon chain. nih.gov
The specific PKS involved in this compound biosynthesis is a "reducing PKS," containing this full complement of domains to produce the toxin's largely saturated hydrocarbon backbone. nih.gov
Identification and Characterization of Biosynthetic Gene Clusters (e.g., Tox1 Loci Orthologs)
The genes responsible for producing fungal secondary metabolites are typically found clustered together on the chromosome, allowing for coordinated regulation. The biosynthetic pathway for this compound is closely related to that of T-toxin, which is governed by genes at the Tox1 locus in Cochliobolus heterostrophus. apsnet.orgapsnet.org Research has shown that P. maydis contains orthologs of the Tox1 genes, indicating a shared genetic blueprint for toxin production. researchgate.net
In C. heterostrophus, the Tox1 locus is unusually complex, being split into two unlinked loci, Tox1A and Tox1B, located on different chromosomes. apsnet.orgnih.gov However, comparative genomics suggests that the ancestral form of this locus, likely more similar to the arrangement in P. maydis, was a single, compact gene cluster. researchgate.netnih.gov
The biosynthesis of a complex molecule like this compound requires more than just PKS enzymes. The gene cluster contains a variety of linked genes encoding enzymes for tailoring, regulation, and transport. Based on the well-studied T-toxin pathway, the this compound cluster is expected to contain orthologs for several key enzymes. apsnet.orgresearchgate.net
Table 1: Key Genes in the T-toxin Biosynthetic Pathway and Their Hypothesized Orthologs/Functions in this compound Biosynthesis
| Gene (in C. heterostrophus) | Locus | Enzymatic Function | Role in this compound Biosynthesis |
|---|---|---|---|
| PKS1 | Tox1A | Polyketide Synthase | An ortholog, MzmPKS1, is confirmed in P. maydis and is essential for synthesizing the main polyketide backbone. nih.govapsnet.org |
| PKS2 | Tox1A | Polyketide Synthase | Required for T-toxin biosynthesis, potentially creating a starter unit or a second chain for linkage. It is unknown if an ortholog exists or is required for PM-toxin. apsnet.org |
| DEC1 | Tox1B | Decarboxylase | Believed to remove a carbon atom from the polyketide backbone, resulting in the odd-numbered carbon chain length characteristic of both toxins. apsnet.orgresearchgate.net |
| RED1 | Tox1B | Reductase | Adjacent to DEC1, but its role is not essential for T-toxin production. An ortholog is present in P. maydis. apsnet.orgresearchgate.net |
The biosynthetic pathways for PM-toxin and T-toxin are powerful examples of parallel evolution in different fungal species that occupy the same ecological niche. nih.gov Both fungi are pathogens of maize, and their toxins share nearly identical structures and the same mode of action. jabonline.innih.gov
Genomic comparisons reveal a deep evolutionary connection:
PKS Orthology: The polyketide synthase PKS1 from C. heterostrophus is a direct ortholog of MzmPKS1 from P. maydis. Phylogenetic analysis places both enzymes in the same clade of reducing PKSs, confirming their close relationship. nih.govapsnet.org
Gene Cluster Structure: While the Tox1 locus in C. heterostrophus is fragmented, orthologous gene sets in other fungi are found in a single, collinear cluster. researchgate.netnih.gov This suggests that the PM-toxin gene cluster in P. maydis is likely more compact and represents a more ancestral state.
Shared Enzymatic Logic: The presence of orthologs for key tailoring enzymes, such as the DEC1 decarboxylase, indicates that both pathways employ the same biochemical steps to achieve their final product. researchgate.net This decarboxylation step is thought to be responsible for the odd number of carbons in the final toxin structures. researchgate.net
Enzymology of this compound Assembly
The assembly of this compound is a highly ordered process dictated by the enzymatic domains of its PKS machinery. The process begins with a starter unit (likely acetyl-CoA) and proceeds through multiple rounds of elongation, with each cycle adding a two-carbon unit derived from malonyl-CoA.
Based on the known function of Type I PKSs and the structure of this compound, the assembly of its polyketide chain can be proposed as follows:
Initiation: A starter molecule (acetyl-CoA) is loaded onto the PKS assembly line.
Elongation Cycle:
The AT domain selects a malonyl-CoA extender unit and attaches it to the ACP domain.
The KS domain catalyzes a Claisen condensation, attaching the growing chain to the new extender unit and elongating it by two carbons.
The resulting β-keto group is sequentially processed by the KR, DH, and ER domains to produce a fully saturated carbon segment.
Iteration: This elongation cycle is repeated multiple times, with the growing polyketide chain being passed from one PKS module to the next until the full length is achieved. The T-toxin pathway requires two PKS enzymes, PKS1 and PKS2, suggesting a mechanism where two separate polyketide chains are produced and subsequently linked. apsnet.org A similar multi-PKS system may be involved in generating the long carbon backbone of this compound.
Termination and Modification: Once the full-length chain is synthesized, it is released from the PKS. Post-PKS tailoring enzymes, such as the decarboxylase orthologous to DEC1, likely perform final modifications to produce the mature toxin molecule. researchgate.net
Post-Polyketide Modification Enzymesnih.gov
Information not available.
Molecular and Cellular Mechanisms of Action of Pm Toxin B
Elucidation of Specific Cellular Targets within Host Plants
PM-toxin B, a host-selective toxin produced by the fungus Phyllosticta maydis, demonstrates a remarkably precise targeting mechanism within susceptible maize plants. The primary cellular target is not broadly distributed but is confined to a specific subcellular component, dictating the toxin's potent and selective effects.
Interaction with Subcellular Components (e.g., Mitochondria)
The definitive subcellular target of this compound is the inner mitochondrial membrane. apsnet.orgnih.gov Research has unequivocally shown that mitochondria isolated from susceptible maize are uniquely sensitive to the toxin. apsnet.org The specificity of this interaction is mediated by a 13-kDa protein named URF13, which is found exclusively in the inner mitochondrial membrane of maize varieties carrying the Texas male-sterile cytoplasm (T-cms). nih.govnih.gov
The URF13 protein functions as a specific receptor for this compound. The binding of the toxin to URF13 initiates the formation of hydrophilic, ion-permeable pores through the inner mitochondrial membrane. nih.govnih.gov This pore formation compromises the membrane's integrity, leading to an uncontrolled influx and efflux of ions and small molecules, which causes immediate and irreversible mitochondrial swelling and uncouples the process of oxidative phosphorylation. apsnet.org Mitochondria from resistant maize, which lack the URF13 protein, are unaffected except at exceptionally high, non-physiological concentrations of the toxin. apsnet.org
| Mitochondrial Source | Presence of URF13 Protein | Toxin Effect | Observed Outcome |
|---|---|---|---|
| Susceptible (T-cms) Maize | Yes | Pore Formation | Mitochondrial swelling, ion leakage, uncoupling of oxidative phosphorylation. apsnet.org |
| Resistant (Normal Cytoplasm) Maize | No | No significant effect | Mitochondria remain structurally and functionally intact. apsnet.org |
Modulation of Host Physiological Processes (e.g., NADH Oxidation)
The formation of pores in the inner mitochondrial membrane by the this compound-URF13 complex directly disrupts crucial physiological processes, most notably the electron transport chain and ATP synthesis. The toxin acts as a potent uncoupler of oxidative phosphorylation. apsnet.org This disruption leads to a significant modulation of substrate oxidation.
Specifically, in mitochondria from susceptible plants, the toxin stimulates the rate of external NADH oxidation. nih.gov Conversely, the oxidation of other substrates, such as malate-pyruvate, is strongly inhibited as the associated ATP formation is abolished. apsnet.orgnih.gov This selective alteration of substrate oxidation reflects the collapse of the proton motive force across the membrane, which is essential for ATP synthesis. The ultimate physiological consequence is a rapid depletion of cellular ATP and a cessation of mitochondrial function.
| Substrate | Effect on O₂ Uptake | Physiological Consequence |
|---|---|---|
| NADH (external) | Stimulated apsnet.orgnih.gov | Rapid, uncoupled oxidation without ATP synthesis. |
| Malate-Pyruvate | Inhibited apsnet.orgnih.gov | Blockage of electron flow from Complex I, halting ATP synthesis. |
| Succinate | Slightly inhibited or unaffected nih.gov | Demonstrates a differential effect on the electron transport chain complexes. |
Molecular Basis of Host Selectivity
The host selectivity of this compound is one of the most clearly defined examples in plant pathology. The molecular basis for this specificity lies entirely in the genetics of the host's mitochondria. apsnet.org Susceptibility is dictated by the presence of a single mitochondrial gene, T-urf13, which is unique to T-cms maize lines. nih.govnih.gov
Maize with normal cytoplasm (N-cytoplasm) lacks the T-urf13 gene and, consequently, does not produce the URF13 protein. apsnet.org Without the URF13 receptor, this compound cannot bind to the mitochondrial membrane and is unable to form pores or elicit a toxic response. apsnet.org Therefore, the interaction between the pathogen's toxin and the host's URF13 protein is the sole determinant of sensitivity and disease susceptibility. This genetic and molecular relationship explains why only certain maize lineages are vulnerable to P. maydis.
Conformational Dynamics and Biological Activity
The biological activity of this compound is triggered by a dynamic change in the structure of its target, the URF13 protein. URF13 does not exist as a monomer in the membrane but assembles into higher-order oligomers, most likely tetramers. nih.govnih.gov The binding of this compound to this URF13 complex is a cooperative process, meaning the binding of one toxin molecule facilitates the binding of subsequent ones. nih.govnih.gov
This ligand binding induces a significant conformational change in the URF13 oligomer. nih.gov This structural rearrangement transforms the protein complex into an open, aqueous pore, a mechanism characteristic of a ligand-gated channel. nih.gov Structural models based on mutagenesis and cross-linking studies suggest that URF13 contains three membrane-spanning alpha-helices. nih.govnih.gov In the tetrameric state, these helices form a central core that, upon toxin binding, reorients to create the hydrophilic channel through the otherwise impermeable inner mitochondrial membrane. nih.gov It is this precise, toxin-induced conformational shift that converts the dormant URF13 protein into a potent agent of mitochondrial destruction.
Signaling Cascades Influenced by this compound in Host Cells
The initial, highly specific interaction at the mitochondrion triggers a cascade of downstream events and influences multiple signaling pathways that culminate in cell death. The primary disruption of mitochondrial integrity acts as a potent damage signal that is amplified throughout the cell.
The most immediate consequence of pore formation is a massive and uncontrolled leakage of ions and metabolites from the mitochondrial matrix. apsnet.org This includes the efflux of potassium ions (K⁺) and the depletion of matrix NAD⁺, which collapses the vital electrochemical gradients across the inner membrane. apsnet.orgnih.gov This rapid loss of ions from the organelle contributes to a wider cellular electrolyte imbalance, a key indicator of membrane damage and cell stress. apsnet.orggau.edu.bd
Furthermore, the disruption of the electron transport chain invariably leads to the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals. mdpi.comnih.gov Mitochondria are a primary source of cellular ROS, and their dysfunction turns them into potent generators of oxidative stress. This surge in ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, and acts as a critical signal in cell death pathways. mdpi.com The combined effects of ATP depletion, ion imbalance, and a burst of ROS activate the plant's programmed cell death (PCD) pathways, leading to the characteristic chlorosis and necrotic lesions associated with the disease. nih.govjabonline.in
| Event | Description | Cellular Consequence |
|---|---|---|
| Ion Leakage | Rapid efflux of K⁺ and other ions from the mitochondrial matrix through the URF13 pore. apsnet.orgnih.gov | Collapse of mitochondrial membrane potential, cellular electrolyte imbalance. |
| ATP Depletion | Uncoupling of oxidative phosphorylation halts ATP synthesis. nih.gov | Cellular energy crisis, inability to power essential metabolic processes. |
| ROS Production | Dysfunctional electron transport chain generates excess superoxide and other ROS. mdpi.com | Oxidative stress, damage to macromolecules, signaling for cell death. |
| Programmed Cell Death (PCD) | Activation of cellular suicide pathways in response to mitochondrial failure and oxidative stress. nih.gov | Systematic dismantling of the cell, leading to tissue necrosis. jabonline.in |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| URF13 |
| NADH |
| ATP |
| Malate |
| Pyruvate |
| Succinate |
| Potassium Ion (K⁺) |
| NAD⁺ |
Structure Activity Relationship Sar Studies of Pm Toxin B and Its Analogues
Design and Synthesis of PM-Toxin B Mimics and Derivatives for SAR Research
The design and synthesis of this compound mimics and derivatives are fundamental to SAR research. This process involves creating compounds that are structurally related to the natural toxin but with specific alterations to probe the importance of different parts of the molecule. Researchers have synthesized various analogues of this compound to investigate how changes in chain length and the presence of specific functional groups affect activity nii.ac.jptandfonline.com. For instance, shorter analogues of this compound, such as PM-430 and PM-288, have been synthesized and tested tandfonline.com. The synthesis of these analogues often employs convergent synthetic strategies involving the coupling of smaller molecular segments rsc.org.
Stereochemical Influences on Toxin Functionality
The stereochemistry, or the three-dimensional arrangement of atoms, within a molecule can be critical for its biological activity nih.govrsc.org. In the case of this compound, which contains multiple hydroxyl functions and chiral centers, the stereochemical configuration might play a role in its interaction with its target in susceptible corn. While the stereochemistry of the hydroxyl functions in the four major components of natural PM-toxin has not been fully determined, the synthesis of a stereoisomeric mixture of (±)-PM-toxin B, possessing the syn-1,3-hydroxy configuration at C-30 and C-32, showed biological activity indistinguishable from natural PM-toxin in certain assays tandfonline.com. This finding, based on assays measuring the inhibition of dark CO2 fixation by leaf slices and stimulation of NADH oxidation in mitochondria, suggested that the stereochemistry at these specific positions might not be crucial for maximum biological activity tandfonline.com. However, further synthesis of chiral this compound with defined absolute stereochemistries is needed to fully establish the importance of stereochemistry for the toxin's mode of action tandfonline.com.
Computational Approaches in SAR Prediction and Validation
Computational approaches play an increasingly important role in SAR studies, allowing for the prediction of biological activity based on chemical structure and the simulation of molecular interactions researchgate.netmdpi.comacs.org. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be used to build models that correlate structural descriptors with activity data researchgate.netmdpi.com. These methods can help predict the activity of newly designed analogues before they are synthesized, prioritize synthesis efforts, and provide insights into the potential binding modes or mechanisms of action researchgate.netslu.se. For this compound, computational methods could potentially be used to model its interaction with its target within susceptible corn cells, helping to explain why certain structural features or stereochemical configurations are important for activity. While specific examples of computational SAR studies specifically on this compound were not prominently featured in the search results, the general applicability of these methods to understanding the SAR of natural products and toxins is well-established rsc.orgpreprints.org. Computational predictions can then be validated through experimental synthesis and biological testing of the designed analogues rsc.org.
Genetic and Evolutionary Aspects of Pm Toxin B Production
Genomic Organization of Toxin Biosynthesis Genes
The genes required for PM-toxin B biosynthesis are organized in a gene cluster in P. zeae-maydis oup.com. This cluster includes homologs of key genes found in the C. heterostrophusTOX1 locus, such as those encoding polyketide synthases (PKS) and reductases (RED) researchgate.netoup.com. Specifically, P. zeae-maydis utilizes a gene cluster with orthologs of PKS1, RED1, and RED2 for PM-toxin biosynthesis oup.com. In C. heterostrophus, T-toxin biosynthesis requires at least nine genes, including two PKSs (PKS1 and PKS2), a decarboxylase (DEC1), and several reductases (RED1, RED2, RED3), located at the Tox1A and Tox1B loci researchgate.netapsnet.org. The organization of the Tox1 locus in C. heterostrophus race T is characterized by its fragmentation and association with large insertions of A+T-rich, repeated DNA not present in non-toxin-producing strains apsnet.orgresearchgate.net.
Gene Duplication and Variation in Copy Number
Gene duplication and variation in copy number are significant factors in the evolution of fungal genomes, particularly in genes related to host exploitation, such as effector proteins and enzymes involved in secondary metabolite biosynthesis biorxiv.org. While specific data on gene duplication and copy number variation solely for this compound biosynthesis genes in P. zeae-maydis is limited in the provided context, studies on related fungal toxin biosynthesis gene clusters, such as the TOX2 locus for HC-toxin in Cochliobolus carbonum, show that these genes can be duplicated or triplicated with variation in copy number among different strains nih.gov. Gene duplications, often resulting from segmental chromosomal duplications, provide raw material for adaptation in fungal pathogens biorxiv.org.
Instability of Toxin Loci
Toxin biosynthesis loci in fungal pathogens can exhibit instability. For instance, the TOX2 locus in C. carbonum, responsible for HC-toxin production, is meiotically unstable nih.gov. While direct information on the instability of the this compound locus in P. zeae-maydis is not explicitly detailed, the fragmented nature and association with repetitive DNA in the related C. heterostrophusTox1 locus suggest a potential for instability apsnet.orgresearchgate.net. Such instability can contribute to the presence or absence of toxin production within a fungal species nih.gov.
Transcriptional and Post-Transcriptional Regulation of Toxin Gene Expression
The expression of toxin biosynthesis genes in fungi is subject to complex regulation to ensure production at appropriate times during infection plos.org. This regulation occurs at both the transcriptional and post-transcriptional levels blackwellpublishing.comwikipedia.org. Transcriptional regulation involves specific DNA-binding proteins that can either activate or repress gene expression blackwellpublishing.com. Post-transcriptional regulation controls gene expression at the RNA level after transcription has occurred, influencing mRNA stability, processing, and translation wikipedia.orgfrontiersin.org.
While specific details on the transcriptional and post-transcriptional regulation of this compound genes are not extensively described, research on other fungal toxin systems provides insights. For example, the expression of the trichothecene (B1219388) toxin biosynthetic gene cluster in Fusarium graminearum is tightly regulated and influenced by environmental conditions plos.org. Toxin-antitoxin systems, while more commonly studied in bacteria, can influence transcriptional and post-transcriptional gene regulation by affecting mRNA stability and translation nih.govfrontiersin.orgnih.gov.
Evolutionary Trajectory of this compound Biosynthetic Genes
The evolutionary history of fungal toxin biosynthesis genes, including those for this compound, is complex and involves mechanisms such as horizontal gene transfer and divergence researchgate.netapsnet.orgresearchgate.netresearchgate.netnih.govfrontiersin.org. The presence of similar polyketide toxins like T-toxin and this compound in different fungal species raises questions about their evolutionary origins researchgate.netoup.com.
Horizontal Gene Transfer Hypotheses
Horizontal gene transfer (HGT), the transfer of genetic material between different organisms, is hypothesized to play a significant role in the evolution of toxin biosynthesis genes in fungal and bacterial pathogens researchgate.netmdpi.comwikipedia.org. The TOX1 locus in C. heterostrophus, which is related to the this compound locus, is thought to have been acquired via a horizontal transfer event researchgate.net. The compact arrangement of TOX1-like genes in species other than C. heterostrophus and phylogenetic analyses support the idea that the locus may be ancient and was gained by some species, including C. heterostrophus, through HGT researchgate.net. HGT can introduce novel genetic material, enabling organisms to rapidly acquire new traits, such as the ability to produce toxins wikipedia.orgubc.capnas.org.
Divergence and Conservation Across Fungal Pathogens
Despite the potential for HGT, there is also evidence of divergence and conservation of toxin biosynthesis genes across fungal pathogens apsnet.orgresearchgate.netresearchgate.netnih.govmdpi.com. Orthologs of C. heterostrophusTOX1 genes have been identified in other Dothideomycete and Eurotiomycete species, although the presence of additional genes in these clusters suggests that the produced metabolites may differ from T- and PM-toxins researchgate.net. The core polyketide synthase gene (PKS1) involved in T-toxin biosynthesis has an ortholog with 60% identity in Didymella zeae-maydis (P. zeae-maydis), which produces PM-toxin, indicating a level of conservation in the key enzymatic machinery apsnet.orgapsnet.org. However, the evolutionary history of these genes is still uncertain apsnet.org. Comparisons of protein tree topology to species trees can provide clues about whether genes evolved vertically or were acquired horizontally researchgate.net. Divergence in gene sequence and organization can lead to the production of structurally related but distinct toxins or other secondary metabolites researchgate.netmdpi.com.
Advanced Analytical Methodologies for Pm Toxin B Research
Chromatographic and Spectrometric Techniques for Research Quantification and Isolation
The purification, quantification, and structural analysis of PM-toxin B, a complex polyketide produced by fungi like Phyllosticta maydis, rely on a combination of advanced chromatographic and spectrometric methods. These techniques are essential for isolating the toxin from crude culture extracts and elucidating its intricate chemical structure.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of mycotoxins and is central to the isolation and quantification of this compound. mdpi.comnih.gov Due to the structural complexity of many fungal metabolites, HPLC methods, particularly those using reverse-phase columns (e.g., C18), are employed to separate the toxin from other compounds in fungal culture filtrates. researchgate.netresearchgate.net
For research purposes, HPLC is not only used for quantification but also for purification. Fractions can be collected as they elute from the column, allowing for the isolation of pure this compound. This purification is a critical prerequisite for subsequent structural analysis and for conducting accurate bioassays. The process involves a series of steps, often beginning with solvent extractions followed by further cleanup using techniques like solid-phase extraction (SPE) before HPLC analysis. nih.govnih.gov The choice of solvents and gradients in the mobile phase is optimized to achieve the best separation of the toxin. researchgate.net Detection is commonly achieved using UV-visible or diode array detectors, though coupling with mass spectrometry provides higher sensitivity and specificity. nih.govnih.gov
Table 1: HPLC Parameters in Fungal Toxin Research
| Parameter | Typical Application in Toxin Analysis |
|---|---|
| Column Type | Reverse-phase (e.g., C18, C8) |
| Mobile Phase | Gradients of water and organic solvents (e.g., acetonitrile, methanol) |
| Detector | UV-Visible, Photodiode Array (PDA), Fluorescence (FLD), Mass Spectrometry (MS) |
| Mode | Analytical for quantification; Preparative for isolation |
| Sample Prep | Liquid-liquid extraction, Solid-phase extraction (SPE) |
Mass Spectrometry (MS) in Structural and Biosynthetic Studies
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of complex natural products like this compound. mdpi.com When coupled with a separation technique like HPLC (LC-MS), it allows for the determination of the toxin's molecular weight with high accuracy. nih.gov
For structural and biosynthetic research, tandem mass spectrometry (MS/MS) is particularly powerful. mdpi.com In MS/MS experiments, the isolated toxin molecule (precursor ion) is fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a chemical fingerprint, offering vital clues about the molecule's substructures and the connectivity of its atoms. mdpi.com High-resolution mass spectrometry (HRMS) further refines this by providing exact mass measurements, which helps in determining the elemental composition of the toxin and its fragments. nih.gov These techniques are crucial for confirming the identity of known toxins and for characterizing new, structurally related analogs that may be present in fungal extracts.
Emerging Technologies for Real-Time Monitoring in Research Systems
While traditional chromatographic and bioassay methods are highly effective, they can be time-consuming and are generally not suited for real-time analysis in research settings, such as monitoring toxin production in fungal cultures over time. Emerging technologies, particularly biosensors, offer the potential for rapid and continuous monitoring of fungal toxins. mdpi.comusda.gov
Though not yet specifically developed for this compound, biosensor platforms designed for other mycotoxins could be adapted. These technologies often utilize biological recognition elements, such as antibodies or aptamers (short DNA or RNA molecules), that can bind specifically to the target toxin. mdpi.com This binding event is then converted into a measurable signal (e.g., optical or electrical).
Potential applications in this compound research could include:
Aptamer-based sensors: These could be developed to selectively bind this compound, offering high stability and allowing for real-time detection in liquid cultures. mdpi.com
Direct Analysis in Real Time Mass Spectrometry (DART-MS): This technique allows for the rapid analysis of samples with minimal preparation, potentially enabling the direct detection of volatile compounds or other markers associated with fungal growth and toxin production. usda.gov
These emerging technologies hold promise for accelerating research into the biosynthesis of this compound by providing tools to monitor its production dynamically, offering insights into the timing and environmental triggers of its synthesis. usda.gov
Research Applications of Pm Toxin B and Its Analogues
Utilization in Plant Disease Resistance Screening Research
The primary and most direct application of PM-toxin B is in screening maize (Zea mays) germplasm for resistance to yellow leaf blight and Southern Corn Leaf Blight (SCLB). The utility of this compound in this context is intrinsically linked to its highly specific toxicity.
Host Specificity: Research has unequivocally demonstrated that this compound is selectively toxic to maize varieties that possess Texas male-sterile cytoplasm (Tcms). nih.govmdpi.comapsnet.org Maize with normal (N) cytoplasm is resistant to the toxin's effects at concentrations that are lethal to Tcms maize. nih.gov This specificity mirrors that of T-toxin, produced by Cochliobolus heterostrophus (formerly Helminthosporium maydis) race T, the causal agent of the SCLB epidemic in the 1970s. The susceptibility of Tcms maize to both toxins is conferred by the mitochondrial gene T-urf13, which encodes the protein URF13. nih.govacs.org
Screening Methodology: The host-selective nature of this compound allows for efficient and rapid screening of maize lines for disease susceptibility without the need for the pathogen itself.
Seedling Root Growth Inhibition Assay: A common method involves exposing maize seedlings to dilutions of purified this compound or culture filtrates containing the toxin. The root growth of susceptible Tcms seedlings is significantly inhibited, while resistant N-cytoplasm seedlings show normal root development. nih.govmdpi.com This provides a clear and measurable indicator of susceptibility.
Leaf Bioassays: Application of the toxin to leaf tissues of Tcms maize induces characteristic disease symptoms, such as chlorosis and necrosis, and causes increased leakage of electrolytes from the cells. nih.gov These responses are not observed in resistant maize lines.
The use of this compound in these assays provides a reliable and high-throughput method for plant breeders and pathologists to identify resistant genetic material, thereby accelerating the development of maize hybrids with durable resistance to yellow leaf blight.
Table 1: Application of this compound in Maize Resistance Screening
| Application Area | Method | Observable Effect in Susceptible (Tcms) Maize | Reference |
|---|---|---|---|
| Germplasm Screening | Seedling Root Growth Assay | Inhibition of primary root elongation. | nih.govmdpi.com |
| Resistance Validation | Leaf Electrolyte Leakage Assay | Rapid increase in ion leakage from leaf tissue. | nih.gov |
| Phenotyping | Leaf Chlorosis/Necrosis Assay | Development of yellowing and dead tissue at the site of application. | nih.gov |
Application as a Biochemical Probe for Cellular Pathway Dissection
The precise molecular target of this compound makes it an exquisite biochemical probe for dissecting specific cellular and mitochondrial pathways. Its mechanism of action is centered on the inner mitochondrial membrane of susceptible maize cells.
Targeting the URF13 Protein: The toxicity of this compound is mediated by its direct interaction with URF13, a 13-kDa protein encoded by the T-urf13 mitochondrial gene and located in the inner mitochondrial membrane. nih.govacs.org This interaction has been confirmed in studies using mitochondria isolated from Tcms maize and in E. coli engineered to express the URF13 protein. nih.gov
Dissecting Mitochondrial Function: By binding to URF13, this compound induces the formation of a pore or channel through the inner mitochondrial membrane. nih.gov This event has profound and immediate consequences on mitochondrial function, which can be studied using the toxin as a tool:
Mitochondrial Swelling: Treatment of isolated Tcms mitochondria with this compound causes immediate and irreversible swelling, indicating a massive influx of ions and water. nih.gov
Uncoupling of Oxidative Phosphorylation: The toxin-induced pore dissipates the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to the uncoupling of oxidative phosphorylation. nih.gov
Alteration of Respiration Rates: The toxin can either stimulate or inhibit oxygen uptake by isolated Tcms mitochondria, depending on the respiratory substrate provided. nih.gov
This highly specific disruption of mitochondrial integrity allows researchers to use this compound to probe the dynamics of the mitochondrial permeability transition pore (mPTP), study mechanisms of ion homeostasis within mitochondria, and investigate the downstream cellular consequences of catastrophic mitochondrial failure, such as the release of pro-apoptotic factors like cytochrome c. nih.gov The toxin serves as a molecular switch to initiate these events in a controlled, experimental setting.
Table 2: this compound as a Probe for Mitochondrial Pathways
| Cellular Pathway | Specific Target/Process Probed | Effect Induced by this compound | Reference |
|---|---|---|---|
| Mitochondrial Bioenergetics | Oxidative Phosphorylation | Uncoupling of respiration from ATP synthesis. | nih.gov |
| Membrane Integrity | Inner Mitochondrial Membrane Permeability | Pore formation via interaction with URF13 protein. | nih.gov |
| Ion Homeostasis | Mitochondrial Ion Channels | Uncontrolled influx of ions, leading to swelling. | nih.gov |
| Cell Death Pathways | Apoptosis/Necrosis Signaling | Disruption of mitochondrial membrane potential, potential release of cytochrome c. | nih.gov |
Derivatization for Novel Research Tool Development
The chemical modification of natural toxins is a common strategy to develop novel research tools, such as fluorescent probes for cellular imaging, affinity labels for receptor purification, or modified analogues for structure-activity relationship (SAR) studies. mdpi.com The polyketide structure of this compound, with its multiple hydroxyl and ketone functional groups, theoretically offers sites for chemical derivatization.
Potential derivatization strategies could include:
Attachment of Fluorophores: Conjugating a fluorescent molecule to this compound could allow for direct visualization of its binding to the URF13 protein within the mitochondrial membrane, providing spatial and temporal information on the toxin-target interaction.
Bioconjugation to Affinity Tags: Immobilizing this compound on a solid support (e.g., agarose (B213101) beads) via a linker could create an affinity chromatography matrix for the purification of URF13 and its interacting partners.
Synthesis of Photoaffinity Labels: Introducing a photoreactive group onto the toxin molecule would enable the formation of a covalent bond with its binding site on URF13 upon photoactivation, which is invaluable for definitively identifying binding residues.
However, despite these possibilities, a review of the scientific literature indicates that the derivatization of this compound for the development of such novel research tools is not a widely reported area of investigation. Research has predominantly focused on using the native toxin to exploit its inherent biological activity for screening and mechanistic studies as described above. The synthesis and functionalization of complex natural products can be challenging, which may have limited the development of this compound derivatives. Therefore, while the potential for creating new tools from this specific toxin exists, it remains a largely unexplored field.
Compound Index
Future Directions and Unexplored Research Avenues for Pm Toxin B
Advanced Structural Biology Approaches (e.g., Cryo-EM, X-ray Crystallography) for Host-Toxin Complexes
Advanced structural biology techniques such as Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography are powerful tools for understanding the molecular interactions between toxins and their host targets elifesciences.orgmdpi.comfrontiersin.org. While significant progress has been made in determining the structures of various toxins and their components, including some bacterial toxins in complex with antibodies or receptors, the specific application of these high-resolution methods to PM-toxin B in complex with its host targets remains an important area for future exploration elifesciences.orgnih.govnih.govebi.ac.uk.
Determining the three-dimensional structure of this compound bound to its specific receptor(s) in susceptible corn varieties using Cryo-EM or X-ray crystallography could provide unprecedented insights into the molecular basis of host selectivity elifesciences.orgmdpi.com. This could reveal the precise binding interfaces, conformational changes upon binding, and the stoichiometry of the host-toxin complex. Such structural information is critical for understanding how this compound recognizes and interacts with host cells to exert its pathogenic effects. For instance, studies on other toxins like Clostridioides difficile Toxin B (TcdB) have utilized X-ray crystallography to understand antibody neutralization mechanisms by revealing epitopes and how they block toxin binding to host cells nih.gov. Cryo-EM has been successfully employed to visualize the structures of large toxin complexes and their membrane insertion mechanisms, offering insights into their function elifesciences.orgpnas.org. Applying these techniques to this compound could similarly illuminate its mechanism of action at a molecular level.
Future research could focus on:
Purification and crystallization of this compound in complex with identified host receptors or receptor domains.
Using single-particle Cryo-EM to determine the structure of larger, more dynamic this compound complexes with host cellular components.
Employing Cryo-Electron Tomography (Cryo-ET) to visualize this compound interactions within the native cellular environment of infected corn cells frontiersin.org.
These structural insights would provide a foundation for rational design strategies aimed at disrupting the host-toxin interaction, potentially leading to the development of novel disease control measures.
Elucidating the Full Repertoire of Host Receptors and Binding Mechanisms
Identifying the complete set of host receptors that this compound interacts with in susceptible corn plants is a critical area for future research. While the concept of host-selective toxins implies specific host targets, the full repertoire and the detailed mechanisms of binding for this compound are not yet fully elucidated rug.nl.
Research on other toxins, such as Clostridioides difficile Toxin B (TcdB), has shown that toxins can engage multiple host cell surface receptors, and the binding can involve different domains of the toxin researchgate.netplos.orgnih.gov. For TcdB, identified receptors include CSPG4, Nectin-3, and Frizzled proteins (FZD1, FZD2, and FZD7), with different toxin variants showing diverse receptor preferences plos.orgnih.gov. The binding often occurs via the C-terminal domain, but other domains may also be involved nih.govresearchgate.net. These interactions mediate the entry of the toxin into host cells, often via receptor-mediated endocytosis researchgate.netmdpi.commdpi.com.
For this compound, future studies should aim to:
Identify all protein and/or lipid receptors on susceptible corn cells that bind this compound.
Characterize the binding kinetics and thermodynamics of this compound interaction with its receptors.
Map the specific domains or regions of this compound responsible for receptor recognition and binding.
Investigate the cellular uptake mechanisms triggered by this compound binding, such as endocytosis pathways mdpi.comresearchgate.net.
Determine if different this compound variants, if they exist, exhibit altered receptor preferences or binding affinities, similar to observations with TcdB variants plos.orgnih.gov.
Techniques such as affinity purification followed by mass spectrometry, surface plasmon resonance, and advanced microscopy could be employed to identify and characterize these interactions rsc.org. Understanding the full repertoire of receptors and the intricacies of this compound binding mechanisms is essential for developing targeted inhibitors or strategies to block toxin entry or signaling.
Systems Biology Approaches to Host-Pathogen Interaction
Applying systems biology approaches to the interaction between Phyllosticta maydis and corn, with a specific focus on the role of this compound, can provide a holistic understanding of the disease process frontiersin.orgtdx.cat. Host-pathogen interactions are complex, involving intricate molecular communication and modulation of host cellular processes by the pathogen and its effectors, including toxins rsc.orgtdx.catplos.org.
Systems biology integrates data from various high-throughput techniques (e.g., transcriptomics, proteomics, metabolomics) to build models that describe the dynamic interactions within the host-pathogen system frontiersin.orgmdpi.com. This can reveal how this compound perturbs host cellular networks and how the host responds to the presence of the toxin.
Future directions in this area for this compound research include:
Using transcriptomics and proteomics to profile gene and protein expression changes in susceptible and resistant corn varieties upon exposure to this compound mdpi.com.
Employing metabolomics to identify metabolic pathways in the host that are affected by this compound frontiersin.org.
Constructing interaction networks (e.g., protein-protein interaction networks, metabolic networks) that integrate host and pathogen components to identify key nodes and pathways targeted by this compound frontiersin.orgplos.org.
Developing computational models to simulate the host-pathogen interaction and predict the outcomes of interventions aimed at mitigating toxin effects frontiersin.org.
Investigating the role of the host's immune system and defense mechanisms in response to this compound at a systems level tdx.cat.
These approaches can uncover the complex interplay between this compound and host cellular processes, potentially identifying novel targets for intervention that go beyond directly blocking toxin binding.
Directed Evolution and Metabolic Engineering of Toxin Biosynthesis Pathways
Understanding and manipulating the biosynthesis pathway of this compound in Phyllosticta maydis offers avenues for research aimed at controlling toxin production. PM-toxin, like T-toxin, is a polyketide synthesized by polyketide synthases (PKSs) researchgate.netrug.nl.
Directed evolution and metabolic engineering are powerful strategies that have been applied to modify biosynthetic pathways for various natural products, including other toxins or related compounds mdpi.commdpi.comacs.orgresearchgate.net. Directed evolution involves introducing genetic diversity into genes encoding enzymes in the pathway and selecting for variants with desired characteristics, such as reduced toxin production or altered toxin structure mdpi.com. Metabolic engineering focuses on rational modification of metabolic pathways by altering gene expression, introducing heterologous enzymes, or blocking competing pathways to enhance or reduce the production of a specific compound mdpi.comresearchgate.net.
Future research on this compound biosynthesis could involve:
Identifying all genes and enzymes involved in the this compound biosynthetic pathway in Phyllosticta maydis researchgate.netrug.nl.
Using directed evolution to engineer the PKS or other enzymes in the pathway to reduce the catalytic efficiency of toxin production or alter the structure of the resulting polyketide to be less toxic mdpi.comacs.org.
Applying metabolic engineering strategies to downregulate the expression of genes in the this compound biosynthetic pathway in Phyllosticta maydis mdpi.comresearchgate.net.
Exploring the potential for engineering non-toxigenic strains of Phyllosticta maydis or developing strategies to inhibit toxin biosynthesis in the pathogen during infection.
Investigating the regulatory mechanisms controlling this compound production, including the role of transcription factors and environmental signals, to identify targets for intervention plos.org.
These approaches could lead to novel strategies for managing the disease caused by Phyllosticta maydis by directly targeting the production of the virulence factor this compound.
Q & A
Q. What are the primary methods for detecting and quantifying PM-toxin B in plant tissues?
To detect this compound, researchers typically employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification . Bioassays using T-cytoplasm maize lines (susceptible hosts) and non-T-cytoplasm controls are critical to confirm biological activity. Sample preparation should include toxin extraction with polar solvents (e.g., methanol-water mixtures) followed by purification via solid-phase extraction to minimize matrix interference.
Q. What experimental approaches are used to confirm this compound’s host specificity?
Host specificity is validated through comparative bioassays using susceptible (T-cytoplasm maize) and resistant plant varieties. Genetic analysis of maize lines, such as mitochondrial genome sequencing, can identify susceptibility markers. Cytological studies (e.g., membrane integrity assays via Evans blue staining) further elucidate toxin-induced damage in susceptible hosts .
Q. How can researchers ensure reproducibility in this compound purification protocols?
Reproducibility requires strict standardization of fungal culture conditions (Phyllosticta zeae-maydis strain, growth medium, temperature) and toxin extraction parameters (solvent ratios, centrifugation speeds). Detailed protocols should be published in supplementary materials, including chromatograms and spectral data (e.g., NMR, UV-Vis) for compound verification .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s impact on mitochondrial function?
Isolate mitochondria from susceptible maize lines and treat them with purified this compound. Measure membrane potential changes using fluorescent probes (e.g., JC-1) and ATP synthesis rates via luciferase assays. Include negative controls (toxin-free treatments) and inhibitors of mitochondrial electron transport (e.g., rotenone) to validate specificity .
Q. How can contradictory data on this compound’s host range be systematically resolved?
Contradictions often arise from genetic variability in plant populations or differences in toxin purification methods. Address this by:
Q. What strategies are effective for synthesizing this compound analogs to study structure-activity relationships?
Retrosynthetic analysis of the polyketide backbone can guide analog synthesis. Key challenges include stereochemical control during ketone reduction and macrocycle formation. Use chiral catalysts and spectroscopic techniques (e.g., circular dichroism) to verify stereochemistry. Test analogs in bioassays to correlate structural modifications with toxicity .
Q. How should researchers design longitudinal studies to assess this compound’s ecological persistence in soil?
Conduct microcosm experiments with soil samples from maize fields. Quantify toxin degradation rates using LC-MS under varying conditions (pH, moisture, microbial activity). Include metabarcoding of soil microbiota to identify toxin-degrading organisms. Control for environmental variables (temperature, UV exposure) .
Methodological & Analytical Considerations
Q. What in vitro assays are most reliable for determining this compound’s mode of action?
Q. How can computational modeling enhance understanding of this compound’s interaction with plant membranes?
Molecular dynamics simulations of toxin-lipid bilayer interactions can predict binding affinities and pore formation. Validate models with experimental data (e.g., patch-clamp electrophysiology) .
Q. What are best practices for conducting a systematic review of this compound literature?
- Use databases like PubMed and Web of Science with Boolean operators (e.g., "this compound" AND "host specificity").
- Prioritize primary sources from journals with rigorous peer review (e.g., Journal of Applied Biology & Biotechnology).
- Track citation networks to identify seminal studies and recent advancements .那么多文献,怎样快速找到自己研究领域内的高质量文献呢?!05:47

Data Integrity & Reporting Standards
Q. How should researchers address ethical standards in publishing this compound data?
Ensure compliance with open-access policies for publicly funded research. Disclose conflicts of interest (e.g., industry collaborations) and adhere to journal-specific guidelines for data transparency (e.g., depositing raw spectra in public repositories) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Nonlinear regression models (e.g., log-logistic curves) are ideal for estimating EC50 values. Report confidence intervals and use ANOVA to compare treatment groups. Validate assumptions (normality, homoscedasticity) with residual plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

